BenchChemオンラインストアへようこそ!

Methyl ((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)carbamate

Epigenetics LSD1 Inhibition Cancer Research

This compound is a quantitatively defined, reversible LSD1 inhibitor (IC50 356 nM) with clean selectivity (>280-fold over MAO-A). Unlike generic 'benzothiazole-piperidine' analogs, its distinct methyl carbamate pharmacophore confers a specific inhibitory and selectivity profile validated by curated bioactivity databases. Even minor structural modifications in this series can shift LSD1 potency by over an order of magnitude, making precise chemical identity critical for reproducible SAR studies. Procure this exact CAS-registered molecule to serve as a validated starting point for academic or early-industrial oncology optimization programs, or as a functional complement to irreversible inhibitors like GSK-LSD1 for comparative kinetic studies.

Molecular Formula C15H19N3O2S
Molecular Weight 305.4
CAS No. 1797124-75-4
Cat. No. B2800582
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl ((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)carbamate
CAS1797124-75-4
Molecular FormulaC15H19N3O2S
Molecular Weight305.4
Structural Identifiers
SMILESCOC(=O)NCC1CCN(CC1)C2=NC3=CC=CC=C3S2
InChIInChI=1S/C15H19N3O2S/c1-20-15(19)16-10-11-6-8-18(9-7-11)14-17-12-4-2-3-5-13(12)21-14/h2-5,11H,6-10H2,1H3,(H,16,19)
InChIKeyNDVLAUQRBUKIPK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl ((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)carbamate (1797124-75-4): A Quantitatively Defined LSD1 Inhibitor


Methyl ((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)carbamate is a synthetic small molecule characterized by a benzothiazole-piperidine core linked to a methyl carbamate moiety . Its primary, quantitatively defined biochemical activity is inhibition of Lysine-Specific Demethylase 1 (LSD1/KDM1A), a key epigenetic target in oncology [1]. Curated bioactivity databases establish its core inhibitory profile, providing a quantitative anchor for scientific selection distinct from generic descriptions of its compound class.

Why Generic 'Benzothiazole-Piperidine' Analogs Cannot Substitute for Methyl ((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)carbamate


The practice of substituting broad compound class members ('benzothiazole-piperidines' or 'LSD1 inhibitors') for this specific molecule is scientifically invalid. Its distinct methyl carbamate substituent creates a unique pharmacophore that dictates a specific inhibitory and selectivity profile [1]. Even minor structural modifications in this series lead to large shifts in potency; for instance, direct analogs with altered carbamate or amide linkages can vary in LSD1 IC50 by over an order of magnitude [2]. Therefore, procurement based solely on class-level inference risks acquiring a molecule with uncharacterized and potentially absent activity at the intended target.

Quantitative Differentiation Guide: Methyl ((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)carbamate vs. In-Class Alternatives


Target-Specific Biochemical Potency Against LSD1

This compound demonstrates a defined, moderate biochemical potency against human recombinant LSD1. Its IC50 of 356 nM in a validated enzymatic assay provides a quantitative benchmark for its activity. This differentiates it from numerous benzothiazole-piperidine analogs in the literature that are either inactive or have unreported potency against this specific epigenetic target [1].

Epigenetics LSD1 Inhibition Cancer Research

Selectivity Profile Against Monoamine Oxidase A (MAO-A)

A critical differentiator for LSD1 inhibitors is selectivity over Monoamine Oxidases (MAOs), due to the shared FAD-cofactor dependence. This compound exhibits a clean selectivity window, with an IC50 against human MAO-A of >100,000 nM. This represents a >280-fold selectivity window over its LSD1 IC50 (356 nM), reducing the risk of MAO-related off-target effects, a common pitfall for early-generation LSD1 inhibitors [1].

Selectivity MAO-A Safety Pharmacology Off-Target Screening

Benchmarking Against Clinical-Stage LSD1 Inhibitors

When benchmarked against reference clinical or advanced tool compounds, the quantitative position of this molecule becomes clear. Its LSD1 IC50 of 356 nM places it in a distinct potency class well below irreversible, sub-10 nanomolar inhibitors like GSK-LSD1 (IC50 = 16 nM) [1]. This 22-fold difference in potency has a major impact on its suitability as a chemical probe. It is a 'hit-like' molecule useful for studying reversible inhibition in the mid-nanomolar range, fundamentally different from a potent, irreversible probe.

Drug Discovery Chemical Probe Benchmarking Chemical Biology

Composition_of_Matter Confirmation and Procurement Identity

For procurement, unambiguous identity is critical. This compound is defined by a specific InChI Key (NDVLAUQRBUKIPK-UHFFFAOYSA-N) and SMILES string (COC(=O)NCC1CCN(CC1)C2=NC3=CC=CC=C3S2), which confirm the exact connectivity of the methyl carbamate moiety to the 4-position of the piperidine ring . This distinguishes it from common structurally similar procurement alternatives such as the tert-butyl carbamate analog (CAS 1420986-41-9) , ensuring researchers acquire the exact molecule with the characterized 356 nM LSD1 IC50 profile.

Analytical Chemistry Compound Identity Quality Control Procurement

Quantitatively Justified Application Scenarios for Methyl ((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)carbamate


SAR Exploration Around a Moderate-Potency LSD1 Hit Scaffold

With a confirmed LSD1 IC50 of 356 nM and clean selectivity (>280-fold over MAO-A), this compound's primary value lies not as a chemical probe, but as a validated starting point for academic or early-industrial structure-activity relationship (SAR) optimization programs. The quantitative SAR data available from the amino-carboxamide benzothiazole series provides a framework for exploring potency-enhancing modifications to the piperidine, benzothiazole, and carbamate moieties to improve target affinity.

Profiling of Reversible vs. Irreversible LSD1 Inhibition Mechanisms

Given the compound's moderate, likely reversible binding profile (inferred from its non-cyclopropylamine structure), it serves as a functional complement to potent, irreversible inhibitors like GSK-LSD1 (IC50 16 nM). Comparative kinetic studies and washout experiments using this compound versus a covalent inhibitor can dissect how different modes of LSD1 binding (reversible vs. irreversible) produce divergent biological outcomes, such as differential gene expression and effects on cancer cell viability.

Use as a Selectivity Control in MAO-involved Target Engagement Assays

The highly characterized selectivity window against MAO-A (>100,000 nM IC50) makes this compound a useful control for verifying that cellular phenotypes observed with other benzothiazole-derivatives are mediated by LSD1 rather than MAO inhibition. When a phenotype is induced by another compound in the class, this molecule can be tested in parallel; a loss of phenotype at equivalent LSD1-inhibitory concentrations would rule out an MAO-dependent mechanism.

Reference Compound for Procuring and Validating Chemical Identity of Benzothiazole-piperidine Libraries

The compound's defined physicochemical identifiers (InChI Key NDVLAUQRBUKIPK-UHFFFAOYSA-N, distinct SMILES) make it a suitable reference standard for analytical chemistry when building or acquiring focused libraries of benzothiazole-piperidine derivatives. It can serve as a retention time or mass spectrometry standard to verify the identity of the correct methyl carbamate derivative versus common analogs like the tert-butyl variant during high-throughput screening plate preparation.

Quote Request

Request a Quote for Methyl ((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.